molecular formula C21H22FN5O2 B12249048 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methoxybenzoyl)piperidine

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methoxybenzoyl)piperidine

Cat. No.: B12249048
M. Wt: 395.4 g/mol
InChI Key: OXPHFGHCVIZYHP-UHFFFAOYSA-N
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Description

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methoxybenzoyl)piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazolopyridazine core fused with a piperidine ring, and it is further substituted with a cyclopropyl group and a fluoro-methoxybenzoyl moiety. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methoxybenzoyl)piperidine typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methoxybenzoyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methoxybenzoyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methoxybenzoyl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22FN5O2

Molecular Weight

395.4 g/mol

IUPAC Name

[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone

InChI

InChI=1S/C21H22FN5O2/c1-29-18-6-4-15(12-16(18)22)21(28)26-10-8-14(9-11-26)20-24-23-19-7-5-17(13-2-3-13)25-27(19)20/h4-7,12-14H,2-3,8-11H2,1H3

InChI Key

OXPHFGHCVIZYHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5)F

Origin of Product

United States

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